N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound with a unique structure that includes a benzothiazole ring substituted with a dimethylphenyl group and a methylthio group
Mechanism of Action
Target of Action
The primary target of N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is the CviR receptor based on quorum sensing (QS) signals in Chromobacterium violaceum . The CviR receptor is a key player in the QS system, which is a mechanism of cell-to-cell communication that bacteria use to coordinate group behaviors .
Mode of Action
This compound interacts with its target by inhibiting the QS signals. Preliminary tests suggest that it exhibits potent QS inhibition activity against the CviR receptor, showing violacein inhibition . Violacein is a purple pigment produced by Chromobacterium violaceum and its production is regulated by QS .
Biochemical Pathways
The affected pathway is the QS system, specifically the CviR receptor-based QS signals in Chromobacterium violaceum . By inhibiting these signals, the compound disrupts the communication between bacteria, which can lead to a decrease in group behaviors such as biofilm formation .
Result of Action
The result of the compound’s action is a significant inhibition of violacein production, indicating a disruption in the QS system . Additionally, some active compounds also exhibited biofilm clearance at a certain concentration , suggesting potential antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine typically involves a multi-step process. One efficient method involves the reaction of 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt with hydrazine hydrate and a substituted aldehyde . This one-pot procedure is advantageous due to its simplicity and efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Its potential antimicrobial properties make it a candidate for developing new antibiotics.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)benzo[d]thiazol-2-amine: This compound has a similar structure but with different substitution patterns on the phenyl ring.
Benzo[d]thiazol-2-amine: This simpler compound lacks the dimethylphenyl and methylthio substitutions but shares the benzothiazole core.
Uniqueness
N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c1-10-6-4-7-12(11(10)2)17-16-18-15-13(19-3)8-5-9-14(15)20-16/h4-9H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPUCBYMGUWYAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(S2)C=CC=C3SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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